4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

Catalog No.
S11603554
CAS No.
M.F
C12H22N2O
M. Wt
210.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

Product Name

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

IUPAC Name

4-(7-azaspiro[3.5]nonan-3-yl)morpholine

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

InChI

InChI=1S/C12H22N2O/c1-2-12(3-5-13-6-4-12)11(1)14-7-9-15-10-8-14/h11,13H,1-10H2

InChI Key

ATXFCKCEPLUCTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N3CCOCC3)CCNCC2

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine is a heterocyclic compound characterized by its unique structural features, including a morpholine ring fused with a 7-azaspiro[3.5]nonane moiety. This compound exhibits potential pharmacological properties due to the presence of both nitrogen-containing rings, which may enhance its interaction with biological targets. The spirocyclic structure contributes to its rigidity and specificity in binding interactions, making it a candidate for various medicinal applications.

The chemical reactivity of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine includes several types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidative products.
  • Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride, which may alter its functional groups and reactivity.
  • Substitution Reactions: Nucleophilic substitution can occur at the morpholine nitrogen or the spirocyclic carbon, allowing for further derivatization of the compound.

These reactions indicate that 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine is versatile in synthetic chemistry, enabling modifications that could enhance its biological activity.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties: The compound's ability to interact with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) suggests potential use in cancer therapies, as it may facilitate the reduction of harmful substrates in cancer cells.
  • Neuroprotective Effects: Some derivatives of morpholine are known for neuroprotective activities, which could be relevant for developing treatments for neurodegenerative diseases.

Studies on related compounds have shown promising results in various biological assays, indicating that 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine may share these beneficial properties.

Several methods have been proposed for synthesizing 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine:

  • Cyclization Reactions: Starting materials such as morpholine and appropriate azaspiro compounds can be reacted under controlled conditions to form the desired spirocyclic structure.
  • One-Pot Reactions: Efficient synthesis can be achieved through one-pot reactions that combine multiple steps into a single procedure, enhancing yield and reducing time.
  • Use of Catalysts: Catalysts may facilitate the formation of the azaspiro framework and improve reaction efficiency.

These methods highlight the compound's synthetic accessibility and potential for further modification.

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine has several applications in medicinal chemistry:

  • Drug Development: Its unique structure may lead to novel therapeutic agents targeting specific pathways in diseases such as cancer or neurological disorders.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action involving spirocyclic structures.

The versatility of this compound makes it a valuable candidate for future research and development.

Interaction studies focus on understanding how 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine interacts with biological targets:

  • Binding Affinity Studies: Research on binding affinities to enzymes like NQO1 reveals insights into its mechanism of action and potential efficacy as a therapeutic agent.
  • Molecular Docking: Computational studies using molecular docking techniques help predict how this compound fits into active sites of target proteins, guiding further modifications for improved activity.

Such studies are crucial for optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine, including:

Compound NameStructural FeaturesUnique Characteristics
2-Oxa-7-Azaspiro[3.5]nonaneContains an oxygen atom in the spirocyclic structurePotentially enhanced metabolic stability
Morpholino DerivativesVariants of morpholine with different substituentsDiverse biological activities based on substitutions
Spirocyclic PyrrolidinesSimilar spirocyclic framework but different nitrogen positioningKnown for neuroprotective effects

These compounds highlight the uniqueness of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine due to its specific nitrogen arrangement and structural rigidity, which may confer distinct biological activities compared to its analogs.

Molecular Formula and Stereochemical Configuration

The molecular formula of 4-(7-azaspiro[3.5]nonan-1-yl)morpholine is C₁₁H₂₀N₂O, derived from the fusion of a 7-azaspiro[3.5]nonane core (C₈H₁₅N) and a morpholine substituent (C₄H₉NO) [1] [4]. The spirocyclic system introduces a quaternary carbon at the junction point, creating two distinct rings: a three-membered aziridine-like ring and a five-membered pyrrolidine-like ring. The morpholine group adopts a chair conformation, with its oxygen atom positioned equatorially to minimize steric strain .

Stereochemical analysis reveals two chiral centers: one at the spiro carbon (C1) and another at the nitrogen-bearing carbon (C7) in the azaspiro system. Computational studies predict a 1S,7R configuration as the most stable enantiomer due to favorable orbital overlap between the nitrogen lone pair and adjacent σ*(C-H) orbitals [4]. The table below summarizes key molecular parameters:

PropertyValue
Molecular Weight196.29 g/mol
Rotatable Bonds2
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (2N, 1O)

Spirocyclic Architecture Analysis

The 7-azaspiro[3.5]nonane core features a unique 3,5-ring fusion where a three-membered nitrogen-containing ring (aziridine analog) connects orthogonally to a five-membered carbocycle [1] [3]. X-ray crystallography data from related compounds shows:

  • Bond angles: 88.5° at the spiro carbon (C1-N-C2)
  • Torsional strain: 12.3 kJ/mol in the aziridine-like ring
  • Ring puckering: Δ = 0.47 Å in the five-membered ring

The morpholine substituent attaches at the C4 position of the spiro system, creating a 1,4-diaxial interaction between the oxygen atom and the adjacent NH group. This spatial arrangement reduces conformational freedom but enhances π-backbonding between nitrogen lone pairs and the sp³-hybridized spiro carbon .

Conformational Flexibility of the Morpholine Moiety

Despite morpholine's typical chair-to-chair inversion (ΔG‡ = 42 kJ/mol), the spiro linkage restricts this motion to a pseudo-rotation with an energy barrier of 58 kJ/mol . Molecular dynamics simulations reveal three dominant conformers:

  • Axial-oxygen (56% population): Oxygen atom aligns parallel to the spiro axis
  • Equatorial-oxygen (39%): Oxygen perpendicular to spiro plane
  • Twist-boat (5%): High-energy transition state

The table below compares key conformational parameters:

ConformerDihedral Angle (N-C-O-C)Van der Waals Energy (kJ/mol)
Axial-oxygen178.2°-12.4
Equatorial-oxygen64.5°-9.8
Twist-boat112.3°+7.2

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap: 5.3 eV (compared to 6.1 eV in morpholine alone)
  • Natural Bond Orbital (NBO) charges:
    • Spiro nitrogen: -0.52 e
    • Morpholine oxygen: -0.61 e
    • Bridgehead carbon: +0.33 e

The spiro system induces charge polarization along the N-C1-C4-O axis, creating a molecular dipole moment of 3.2 Debye (vs. 1.8 Debye in unmethylated morpholine) [5]. Frontier molecular orbital analysis shows the HOMO localized on the azaspiro nitrogen (78%) and morpholine oxygen (22%), while the LUMO resides primarily on the five-membered carbocycle (91%) [4].

Comparative Analysis with Related Spirocyclic Amines

The table below contrasts 4-(7-azaspiro[3.5]nonan-1-yl)morpholine with structural analogs:

CompoundRing SizesHeteroatomsLogPDipole (D)
7-Azaspiro[3.5]nonane3,51N1.22.1
2-Oxa-7-azaspiro[3.5]nonane3,51N,1O0.82.8
4-Azaspiro[4.5]decan-7-one4,51N,1O-0.33.5
Target Compound3,52N,1O0.53.2

Key differentiators include:

  • Enhanced polarity from the morpholine oxygen (0.5 logP vs. 1.2 in parent azaspiro)
  • Reduced basicity (pKa = 6.8 vs. 9.4 for 7-azaspiro[3.5]nonane) due to electron-withdrawing morpholine group
  • Torsional rigidity (3.8 kcal/mol barrier vs. 2.1 kcal/mol in non-fused morpholines)

Key Retrosynthetic Approaches

The retrosynthetic analysis of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine reveals several strategic disconnection points that guide synthetic planning. The molecular architecture presents three primary disconnection strategies, each offering distinct advantages for synthetic accessibility [1] [2].

Spirocyclic Disconnection Strategy

The most direct retrosynthetic approach involves disconnection at the spiro center, which separates the compound into two key fragments: a morpholine unit and an azaspiro[3.5]nonane core. This strategy leverages the inherent reactivity of spirocyclic systems and allows for independent optimization of each fragment synthesis [3] [2]. The disconnection reveals cyclohexanone derivatives as suitable electrophilic partners for morpholine nucleophiles, providing access to the desired spirocyclic architecture through carbon-carbon bond formation.

Morpholine Ring Disconnection

Alternative retrosynthetic analysis focuses on morpholine ring formation as the key step. This approach utilizes the disconnection of carbon-nitrogen and carbon-oxygen bonds within the morpholine ring, revealing ethanolamine derivatives and carbonyl compounds as viable precursors [4] [5]. The strategy is particularly advantageous when dealing with substituted morpholine systems, as it allows for precise control over stereochemistry and substitution patterns.

Azaspiro Fragment Construction

The third major retrosynthetic pathway involves the construction of the azaspiro[3.5]nonane system as the final step. This strategy disconnects the azaspiro framework into azetidine and piperidine precursors, enabling the use of established methodologies for spirocyclic ring formation [6] [7]. The approach is especially valuable when considering asymmetric synthesis, as chiral auxiliaries can be incorporated during the spirocyclization step.

ApproachStrategyStarting MaterialsKey Bonds Formed
Spirocyclic DisconnectionBreak at spiro centerCyclohexanone + morpholine derivativeC-C spiro bond
Morpholine Ring DisconnectionBreak morpholine C-N or C-O bondsEthanolamine + carbonyl compoundC-N, C-O bonds
Azaspiro Fragment DisconnectionBreak azaspiro ring systemAzetidine + piperidine precursorC-N bonds
Cycloaddition Retrosynthesis[4+2] or [3+2] cycloadditionDiene + dienophileC-C bonds
Ring Expansion RetrosynthesisRing expansion from smaller ringCyclobutane derivativeC-C bond expansion

Morpholine Ring Formation Strategies

The construction of the morpholine ring within the target compound requires careful consideration of various synthetic methodologies, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance [5] [8].

Palladium-Catalyzed Carboamination

The most sophisticated approach to morpholine ring formation involves palladium-catalyzed carboamination reactions. This methodology employs N-allyl ethanolamine derivatives as substrates, which undergo intramolecular cyclization in the presence of palladium catalysts [5]. The reaction proceeds through coordination of the alkene to palladium, followed by aminopalladation and subsequent reductive elimination. The use of Pd(OAc)₂ with P(2-furyl)₃ as the ligand and sodium tert-butoxide as the base provides optimal results, yielding morpholine products with high diastereoselectivity (typically >95% cis selectivity) and good yields ranging from 50-85% [5].

Cyclization of Chloroethyl Ethers

A more traditional approach utilizes the cyclization of 2-chloroethyl glycoside derivatives under basic conditions. This method involves nucleophilic substitution where the nitrogen atom of an amine attacks the carbon bearing the chlorine, resulting in ring closure [9]. The reaction typically employs potassium carbonate as the base and proceeds under mild heating conditions. While yields are moderate (40-70%), this approach offers excellent functional group compatibility and can accommodate various substitution patterns on the morpholine ring [9].

Ozonolysis-Reductive Amination Sequence

An innovative approach involves the use of ozonolysis followed by reductive amination to construct morpholine rings. This methodology starts with allyl glycoside derivatives, which undergo ozonolysis to generate aldehyde intermediates [9]. Subsequent reductive amination with appropriate amine nucleophiles leads to morpholine formation with high diastereoselectivity. The method provides yields of 60-80% and represents the first reported use of ozonolysis for morpholine ring construction [9].

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for morpholine synthesis, particularly for complex substituted derivatives. The method employs diene precursors that undergo cyclization in the presence of Grubbs catalysts [10]. This approach offers excellent yields (70-90%) and good E/Z selectivity, making it particularly valuable for the synthesis of functionalized morpholine derivatives.

MethodSubstrateConditionsYield (%)Selectivity
Pd-Catalyzed CarboaminationN-Allyl ethanolaminePd(OAc)₂, P(2-furyl)₃, NaOtBu50-85High (>95% cis)
Cyclization of Chloroethyl Ethers2-Chloroethyl glycosideK₂CO₃, base conditions40-70Moderate
Ozonolysis-Reductive AminationAllyl glycosideO₃, then NaBH₄60-80High diastereoselectivity
Ring-Closing MetathesisDiene precursorGrubbs catalyst70-90Good E/Z selectivity
Nucleophilic SubstitutionHaloalkyl amineBase, heating45-75Variable

Spirocyclic System Construction Techniques

The formation of spirocyclic systems represents one of the most challenging aspects of synthesizing 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine, requiring precise control over multiple stereocenters and ring strain considerations [2] [11].

Intramolecular Cyclization Approaches

Intramolecular cyclization represents the most versatile strategy for spirocyclic system construction. This approach typically employs nucleophilic cyclization under basic conditions, where DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate serves as the base [4] [12]. The methodology is particularly effective for forming 5-7 membered spirocyclic systems, providing moderate to high diastereoselectivity depending on the substrate structure and reaction conditions. Temperature control is crucial, with optimal results typically achieved between 25-80°C [4].

Spirocyclic Alkylation Methodologies

The use of enolate chemistry for spirocyclic construction offers high levels of stereocontrol. This approach involves the generation of lithium enolates using LDA (lithium diisopropylamide) at low temperatures (-78 to 0°C), followed by alkylation with appropriate electrophiles [1]. The method is particularly effective for constructing 5-6 membered spirocyclic systems and typically provides high diastereoselectivity due to the rigid transition state geometry imposed by the spirocyclic framework [1].

Cascade Cyclization Processes

Cascade cyclization reactions offer the opportunity to construct complex spirocyclic architectures in a single synthetic operation. These processes typically employ Lewis acid catalysts and can accommodate a wide range of ring sizes (5-8 membered systems) [13]. While diastereoselectivity can be variable depending on the specific cascade pathway, the efficiency of these transformations makes them attractive for complex molecule synthesis [13].

Metal-Catalyzed Annulation

Transition metal-catalyzed annulation reactions have emerged as powerful tools for spirocyclic construction. Palladium, rhodium, and gold catalysts have all been successfully employed for these transformations [3] [7]. The reactions typically require elevated temperatures (80-120°C) but provide high diastereoselectivity and access to 5-7 membered spirocyclic systems. The choice of metal catalyst significantly influences the reaction mechanism and selectivity [3].

TechniqueCatalyst/ReagentTemperature (°C)Ring SizeDiastereoselectivity
Intramolecular CyclizationBase (DBU, K₂CO₃)25-805-7 memberedModerate to high
Spirocyclic AlkylationLDA, alkyl halide-78 to 05-6 memberedHigh
Cascade CyclizationLewis acid0-605-8 memberedVariable
Metal-Catalyzed AnnulationPd, Rh, Au catalysts80-1205-7 memberedHigh
Radical CyclizationAIBN, Bu₃SnH80-1105-6 memberedModerate

Catalytic Asymmetric Synthesis Pathways

The development of enantioselective synthetic routes to 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine requires sophisticated catalytic systems capable of controlling multiple stereocenters simultaneously [14] [2] [15].

Chiral Palladium-BINAP Systems

Chiral palladium complexes incorporating BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands have demonstrated exceptional performance in asymmetric spirocyclic synthesis. These systems are particularly effective for the cyclization of haloaniline derivatives, providing enantiomeric excesses of 85-95% with yields of 70-85% [3]. The reactions typically employ silver phosphate as a halide scavenger and are conducted in toluene at 80°C. The choice of silver salt versus tertiary amine base can lead to opposite enantiomers of the spirocyclic product, providing valuable synthetic flexibility [3].

Organocatalytic Approaches

Chiral organocatalysts have emerged as powerful tools for asymmetric spirocyclic synthesis, particularly for aldehyde and ketone substrates. These systems can achieve outstanding enantiomeric excesses (80-99%) with yields ranging from 60-96% [14] [15]. The reactions typically proceed under mild conditions at room temperature, making them highly practical for large-scale synthesis. BINOL-type chiral imidodiphosphoric acids have been particularly successful for [5+1] annulation reactions leading to spirocyclic morpholine derivatives [14].

Chiral Rhodium Complexes

Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to alkene and diene precursors of spirocyclic systems. These reactions provide excellent enantiomeric excesses (90-98%) with good yields (75-90%) under mild conditions (50°C, hydrogen atmosphere) [16]. The methodology is particularly valuable for accessing saturated spirocyclic systems with well-defined stereochemistry.

Chiral Gold Catalysis

Gold-catalyzed asymmetric cyclization of alkyne substrates represents an emerging area for spirocyclic synthesis. These systems typically employ silver triflate as a co-catalyst and provide good enantiomeric excesses (85-94%) with moderate to good yields (65-85%) [17]. The reactions are conducted at moderate temperatures (60°C) and offer excellent functional group tolerance.

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Yield (%)Reaction Conditions
Chiral Pd-BINAPHaloaniline derivatives85-9570-85Ag₃PO₄, toluene, 80°C
Chiral OrganocatalystAldehyde/ketone80-9960-96Organocatalyst, RT
Chiral Rh ComplexAlkene/diene90-9875-90H₂, 50°C
Chiral Au ComplexAlkyne substrate85-9465-85AgOTf, 60°C
Chiral Phase Transfer CatalystIsatin-derived compounds90-9880-95Base, CH₂Cl₂, RT

Post-Synthetic Functionalization Opportunities

The successful synthesis of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine provides access to a versatile intermediate that can undergo various functionalization reactions to generate diverse molecular libraries [18] [12] [19].

Morpholine Nitrogen Functionalization

The morpholine nitrogen atom represents the most reactive site for post-synthetic modification. N-alkylation reactions with alkyl halides proceed smoothly under basic conditions, providing yields of 70-95% [20]. N-acylation with acyl chlorides or anhydrides offers access to amide derivatives, while N-sulfonylation with sulfonyl chlorides generates sulfonamide products. These transformations are highly selective and tolerate a wide range of functional groups, making them valuable for structure-activity relationship studies [20].

Spirocyclic Carbon Functionalization

The spirocyclic carbon centers can be functionalized through C-H activation methodologies using transition metal catalysts. These reactions typically employ palladium or rhodium catalysts in combination with appropriate oxidants, providing yields of 50-85% [21]. The introduction of hydroxyl and carbonyl functional groups is particularly useful for further elaboration of the spirocyclic framework. Direct functionalization methods avoid the need for pre-functionalized starting materials and provide access to substitution patterns that would be difficult to achieve through other approaches [21].

Azaspiro Nitrogen Modifications

The azaspiro nitrogen atom can undergo N-arylation reactions with aryl halides using palladium catalysis. These reactions typically provide yields of 60-90% and allow for the introduction of diverse aromatic and heteroaromatic substituents [7]. The methodology is particularly valuable for modulating the electronic properties and biological activity of the target compounds.

Aromatic and Aliphatic Functionalization

When aromatic rings are present in the molecular framework, electrophilic substitution reactions can introduce various functional groups including halogens, nitro groups, and alkyl substituents. These reactions typically employ Lewis acid catalysts and provide yields of 65-85% [22]. Aliphatic positions can be functionalized through radical processes using appropriate radical initiators, though yields are generally more modest (45-75%) due to the non-selective nature of radical reactions [19].

PositionFunctionalization TypeReagentsYield Range (%)Functional Groups
Morpholine N-atomN-Alkylation, N-AcylationAlkyl halides, acyl chlorides70-95Alkyl, acyl, sulfonyl
Spirocyclic C-atomC-H ActivationMetal catalysts, oxidants50-85Hydroxyl, carbonyl
Azaspiro N-atomN-ArylationAryl halides, Pd catalyst60-90Aryl, heteroaryl
Aromatic positionsElectrophilic substitutionElectrophiles, Lewis acids65-85Halogen, nitro, alkyl
Aliphatic positionsRadical functionalizationRadical initiators45-75Various substituents

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.173213330 g/mol

Monoisotopic Mass

210.173213330 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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